(Z)-4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
Description
This compound features a thiazolidinone core with a Z-configured methylidene bridge linking the 4-hydroxyphenyl group at position 3 and the benzoic acid moiety at position 3. Its synthesis typically involves condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione, followed by reaction with substituted anilines .
Properties
IUPAC Name |
4-[(Z)-[3-(4-hydroxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S2/c19-13-7-5-12(6-8-13)18-15(20)14(24-17(18)23)9-10-1-3-11(4-2-10)16(21)22/h1-9,19H,(H,21,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSZYKXIAYVJEA-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
- Chemical Name : this compound
- Molecular Formula : C17H11NO4S2
- Molecular Weight : 357.4 g/mol
- CAS Number : 306322-24-7
The compound features a thioxothiazolidinone moiety, which is known for its significant biological reactivity.
Antimicrobial Activity
Recent studies have shown that derivatives of thioxothiazolidinones exhibit potent antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10–50 fold. The most sensitive bacterium identified was Enterobacter cloacae, while Escherichia coli showed the highest resistance .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae |
| Compound 15 | 0.004–0.06 | - | Trichoderma viride |
| Ampicillin | - | - | - |
Anti-inflammatory Activity
The compound's thioxothiazolidinone structure contributes to its anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. These studies indicate that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For example, certain derivatives have shown synergistic effects when combined with established chemotherapeutics like doxorubicin in breast cancer models .
Case Study: Synergistic Effects in Cancer Treatment
In a study involving MDA-MB-231 breast cancer cells, the combination of thioxothiazolidinone derivatives with doxorubicin resulted in enhanced cell death compared to either treatment alone. This highlights the potential for developing combination therapies that leverage the unique mechanisms of action of these compounds .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity and disrupting key biological pathways.
- Cell Membrane Disruption : Studies suggest that related compounds may compromise bacterial cell membranes, leading to cell lysis and death.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, promoting programmed cell death through various signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Configurational Effects
Substituent Modifications
- 4-[(Z)-(2-Amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic Acid (CAS 644996-35-0) Differs by an amino group at position 2 instead of thioxo and lacks the 4-hydroxyphenyl group at position 3.
4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic Acid (CAS 103987-82-2)
The E-configuration alters spatial arrangement, reducing overlap with biological targets optimized for Z-isomers. The mercapto (-SH) group offers distinct redox properties compared to thioxo (S=O) .BML-260 (CAS 101439-76-3)
Contains a benzylidene group at position 5 and a benzoic acid at position 3. The absence of the 4-hydroxyphenyl group may reduce hydrogen-bonding interactions critical for target engagement .
Functional Group Impact
- Hydroxyphenyl vs.
- Thioxo vs. Amino/Mercapto: Thioxo groups enhance electrophilicity and enzyme inhibition (e.g., tyrosine kinase targets), while amino/mercapto groups may prioritize nucleophilic interactions .
Spectroscopic and Crystallographic Data
- NMR/IR Confirmation : The target compound’s Z-configuration is confirmed by coupling constants (J = 12–14 Hz for vinyl protons) and IR absorption at 1680–1700 cm⁻¹ (C=O stretch) .
- Crystallography : SHELX programs (e.g., SHELXL) validate molecular geometry and packing, critical for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
